molecular formula C57H87N7O15 B549178 Plitidepsin CAS No. 137219-37-5

Plitidepsin

Número de catálogo: B549178
Número CAS: 137219-37-5
Peso molecular: 1110.3 g/mol
Clave InChI: UUSZLLQJYRSZIS-LXNNNBEUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Plitidepsin (Aplidin®) is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans found in the Mediterranean Sea . It belongs to the didemnin family of natural products, characterized by their antitumor, antiviral, and immunosuppressive properties . Structurally, this compound contains a 21-membered macrocyclic core with unique dehydroamino acid residues and ester bonds, distinguishing it from other peptides .

Its primary mechanism of action involves targeting eukaryotic elongation factor 1A2 (eEF1A2), a protein overexpressed in cancers and hijacked by viruses like SARS-CoV-2 for replication . This compound induces oxidative stress, activates JNK/p38 MAPK pathways, and triggers apoptosis in cancer cells . In antiviral applications, it inhibits viral protein synthesis by binding to eEF1A, thereby blocking SARS-CoV-2 replication .

This compound has undergone Phase I/II trials for multiple myeloma and Phase III trials for COVID-19, demonstrating clinical safety and efficacy .

Análisis De Reacciones Químicas

Oxidation of Didemnin B to Plitidepsin

This compound is derived from didemnin B through selective oxidation of the lactyl hydroxyl (Lac-OH) group on the side chain. Two primary synthetic strategies have been developed:

One-Step Direct Oxidation

  • Reagent : 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO)/tetrahydrofuran (THF) .
  • Selectivity : IBX preferentially oxidizes Lac-OH over iso-Sta-OH due to steric and electronic factors.
  • Yield : >90% conversion with minimal byproducts (e.g., dual-oxidized 5 at 9%) .

Table 1: Comparison of Oxidation Methods

MethodReagentsSelectivity (Lac-OH vs. iso-Sta-OH)YieldReference
Protective OxidationTMSCl, CrO₃·Py, NMOHigh56%
Direct OxidationIBX in DMSO/THFModerate>90%
Dess-Martin PeriodinaneDMP in CH₂Cl₂Low (oxidizes both groups)<50%

Synthetic Routes via Fragment Assembly

The total synthesis of this compound involves convergent assembly of peptide fragments followed by macrocyclization :

Key Fragments

  • Peptidic Fragment 326 :
    • Synthesized from protected bis-peptide 321 via HCl-mediated Boc deprotection, reductive debenzylation, and coupling with keto ester 323 (CDI activation) .
    • Final esterification with acid 325 (KBH₄ reduction, silylation) yields 326 .
  • Ketoester Fragment 323 :
    • Bis-silylation of 327 , selective hydrolysis, and activation with N,N'-carbonyldiimidazole (CDI) .
    • Reacted with lithium enolate of benzyl acetate to form 329 , followed by methylation (NaH/MeI) .
  • Carboxylic Acid 325 :
    • Derived from N-Boc isoleucine (330 ) via KBH₄ reduction (95% yield, 10:1 diastereoselectivity) and silylation .

Macrocyclization

  • Coupling : Fragments 326 and 338 (from threonine derivative 333 ) are linked via amide bond (DIC/HOAt) .
  • Cyclization : HATU-mediated ring closure under high dilution forms macrocycle 340 (68% yield) .

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYieldReference
Boc DeprotectionHCl in dioxane95%
Reductive DebenzylationH₂/Pd-C89%
MacrocyclizationHATU, HOAt, NMM68%
Final EsterificationDIC, DMAP82%

Degradation and Stability

This compound undergoes degradation under heat and light stress, necessitating lyophilized formulation. Stability studies show:

  • Reconstituted Solution : Stable for 24 hours in polyoxyl 35 castor oil/ethanol/water (15/15/70% v/v/v) .
  • pH Sensitivity : Degrades rapidly in acidic (pH < 4) or alkaline (pH > 8) conditions .

Stereochemical Considerations

  • The β-keto ester stereocenter in intermediate 329 exists as a diastereomeric mixture but resolves to a single stereoisomer during macrocyclization .
  • Optical rotation ([α]D²⁵ = -76.5°) confirms chiral integrity .

Aplicaciones Científicas De Investigación

Anticancer Activity

Plitidepsin has been extensively studied for its anticancer properties, demonstrating significant activity against multiple malignancies. Key findings include:

  • Multiple Myeloma : In a Phase II clinical trial, this compound showed potent activity against primary multiple myeloma tumor cells and various human myeloma cell lines, including those resistant to conventional therapies. The drug induced apoptosis through the translocation of Fas/CD95 to lipid rafts in the cell membrane .
  • Solid Tumors : this compound has also been evaluated in solid tumors such as malignant melanoma and renal cell carcinoma. Its single-agent chemotherapy capability has been highlighted in several studies, showcasing clinically relevant antitumor activity .

Clinical Trials

This compound is currently undergoing various clinical trials aimed at assessing its efficacy across different cancer types:

Trial Name Phase Indication Status
ADMYRE StudyIIIRelapsed/Refractory Multiple MyelomaOngoing
APLICOV-PCICOVID-19Completed

The ADMYRE study focuses on patients with relapsed or refractory multiple myeloma who have failed standard therapies, while other trials are exploring its use in combination with existing treatments to enhance efficacy .

Antiviral Properties Against SARS-CoV-2

Recent studies have positioned this compound as a promising antiviral agent against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Key insights include:

  • Mechanism of Action : this compound targets the host protein eukaryotic translation elongation factor 1A, inhibiting viral replication at nanomolar concentrations. It has demonstrated superior potency compared to other antiviral agents like remdesivir .
  • Clinical Trials for COVID-19 : The NEPTUNO trial evaluated this compound's efficacy in hospitalized patients with moderate COVID-19 requiring oxygen therapy. Although the trial was halted due to a drop in hospitalizations, preliminary results indicated a potential reduction in the time to oxygen therapy discontinuation .

Summary of Findings

This compound's antiviral effects were substantiated by reductions in viral load observed in preclinical models and clinical settings. For instance, a 2-log reduction in viral titers was noted in infected mice treated with this compound compared to controls .

Safety and Tolerability

Across various studies, this compound has generally been well tolerated among patients. Adverse effects were minimal, and the drug's cardiac profile was found to be safe during extensive evaluations . This safety profile supports its continued exploration as both an anticancer and antiviral agent.

Comparación Con Compuestos Similares

Structural Analogs: Didemnin Family

Plitidepsin shares structural homology with other didemnins, such as Didemnin B and Trabectedin , but exhibits distinct pharmacological advantages:

Parameter This compound Didemnin B Trabectedin
Source Aplidium albicans (marine tunicate) Trididemnum solidum (marine tunicate) Ecteinascidia turbinata (sea squirt)
Structure Cyclic depsipeptide with dehydro residues Cyclic depsipeptide with ester bonds Tetrahydroisoquinoline alkaloid
Primary Target eEF1A2 eEF1A DNA minor groove
Toxicity Lower hepatotoxicity High hepatotoxicity (clinical trial halted) Moderate myelosuppression
Clinical Status Phase III (COVID-19, multiple myeloma) Discontinued (Phase II) Approved for soft tissue sarcoma
Synthesis 20+ steps, costly 18 steps, high complexity Semi-synthetic, fermentation-based

Key Findings :

  • This compound’s reduced toxicity compared to Didemnin B is attributed to its selective binding to eEF1A2 over eEF1A1, minimizing off-target effects .
  • Unlike Trabectedin, which directly damages DNA, this compound’s eEF1A2 targeting allows it to disrupt both cancer cell proliferation and viral replication .

Functional Analogs: Antiviral Compounds

This compound’s antiviral activity against SARS-CoV-2 has been compared to Remdesivir and Molnupiravir :

Parameter This compound Remdesivir Molnupiravir
Mechanism Inhibits eEF1A-dependent viral replication RNA polymerase inhibitor (RdRp) RNA mutagenesis via erroneous nucleotide incorporation
Potency (IC₅₀) 0.88 nM (SARS-CoV-2 in vitro) 770 nM (SARS-CoV-2 in vitro) 220 nM (SARS-CoV-2 in vitro)
Host vs. Viral Target Host protein (eEF1A) Viral protein (RdRp) Viral RNA
Clinical Efficacy 27x more potent than Remdesivir in mice Reduces hospitalization in early infection Reduces viral load in Phase III trials
Resistance Risk Low (host target) Moderate (viral mutations) High (viral RNA mutations)

Key Findings :

  • This compound’s host-targeted mechanism reduces the risk of viral resistance, a limitation of Remdesivir and Molnupiravir .
  • Its superior potency in preclinical models is attributed to blocking a critical host-virus interaction rather than direct viral enzyme inhibition .

Comparison with Other Anticancer Depsipeptides

This compound’s anticancer profile contrasts with Romidepsin and Dactinomycin:

Parameter This compound Romidepsin Dactinomycin
Class Cyclic depsipeptide Cyclic tetrapeptide Cyclic chromopeptide
Target eEF1A2, JNK/p38 pathways Histone deacetylases (HDACs) DNA intercalation
Indications Multiple myeloma, COVID-19 T-cell lymphoma Wilms’ tumor, gestational trophoblastic neoplasia
Adverse Effects Fatigue, transaminase elevation Thrombocytopenia, ECG changes Myelosuppression, hepatotoxicity
Synthesis Complex total synthesis Semi-synthetic (bacterial fermentation) Natural product (Streptomyces spp.)

Key Findings :

  • This compound’s dual anticancer-antiviral activity is unique among depsipeptides, which typically exhibit narrow therapeutic profiles .
  • Its eEF1A2 targeting avoids the hematological toxicity seen with Dactinomycin and Romidepsin .

Actividad Biológica

Plitidepsin, a marine-derived cyclic peptide originally developed as an anticancer agent, has garnered significant attention for its biological activity, particularly in the context of cancer therapy and antiviral applications against SARS-CoV-2. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and preclinical studies.

Anticancer Activity:
this compound exhibits potent anticancer effects, particularly against multiple myeloma. It operates through several mechanisms:

  • Induction of Apoptosis: this compound induces oxidative stress leading to increased levels of cell membrane phospholipids and DNA oxidation. This results in decreased intracellular glutathione levels and sustained activation of the Rac1-JNK pathway, ultimately triggering caspase-dependent apoptosis in cancer cells .
  • Inhibition of Angiogenesis: The compound inhibits angiogenic gene expression, including vascular endothelial growth factor (VEGF) and its receptor (VEGFR-1), demonstrating antiangiogenic properties .
  • Effect on Drug Resistance: this compound has shown efficacy against multiple myeloma cells resistant to conventional therapies such as dexamethasone and bortezomib, suggesting its potential as a treatment option for refractory cases .

Antiviral Activity:
this compound has also been investigated for its antiviral properties, specifically against SARS-CoV-2:

  • Targeting Host Proteins: It targets the eukaryotic translation elongation factor 1A (eEF1A), crucial for viral replication. This compound inhibits SARS-CoV-2 replication at nanomolar concentrations by interfering with the viral replication machinery .
  • Preclinical Efficacy: Studies have demonstrated that this compound effectively reduces viral load in infected cells and prevents the formation of viral replication organelles (DMVs) associated with SARS-CoV-2 infection .

Clinical Applications

Cancer Treatment:
this compound has undergone extensive clinical trials for treating multiple myeloma. A notable Phase III trial (ADMYRE) led to its approval in combination with dexamethasone for patients with relapsed/refractory multiple myeloma in Australia . The drug's pharmacokinetics and safety profiles have been established through various Phase I and II studies.

COVID-19 Treatment:
In a proof-of-concept study involving hospitalized COVID-19 patients, this compound was administered at varying doses. Results indicated a favorable safety profile and a trend towards reduced viral load, although further studies are warranted to confirm these findings .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activity:

Study TypeFindingsReference
Preclinical StudiesInduces apoptosis in multiple myeloma cells; inhibits angiogenesis
Antiviral StudiesInhibits SARS-CoV-2 replication by targeting eEF1A
Clinical TrialsApproved for relapsed/refractory multiple myeloma; shows promise in COVID-19 treatment

Case Studies

  • Multiple Myeloma Patient Response:
    • In clinical trials, patients with refractory multiple myeloma showed significant response rates when treated with this compound, indicating its potential as a new standard therapy for resistant forms of the disease.
  • COVID-19 Treatment Outcomes:
    • A cohort study involving 46 hospitalized COVID-19 patients treated with this compound reported improvements in clinical outcomes and reduced viral loads, suggesting a beneficial role in managing severe cases of the disease .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Plitidepsin’s antiviral activity against SARS-CoV-2, and how can researchers validate this mechanism in experimental models?

  • Methodological Answer : Begin by conducting in vitro assays using human cell lines (e.g., Vero E6) to assess this compound’s inhibition of viral replication. Use quantitative PCR (qPCR) to measure viral load reduction and immunofluorescence assays to confirm host protein targeting (eEF1A). Validate findings via siRNA knockdown of eEF1A to establish causality . Compare results with control compounds (e.g., Remdesivir) to contextualize efficacy.

Q. What are the standard assays for evaluating this compound’s efficacy and cytotoxicity in preclinical studies?

  • Methodological Answer : Employ dose-response curves (IC₅₀/CC₅₀ calculations) using MTT or ATP-based viability assays. Include time-course experiments to assess temporal effects on viral replication. Use high-content imaging for cytopathic effect quantification. Ensure reproducibility by adhering to guidelines for in vitro antiviral testing (e.g., WHO protocols) .

Q. How can researchers translate in vitro findings on this compound to in vivo models while addressing interspecies variability?

  • Methodological Answer : Select animal models (e.g., transgenic mice expressing human ACE2) that closely mimic human pathophysiology. Perform pharmacokinetic/pharmacodynamic (PK/PD) profiling to optimize dosing regimens. Use RNA sequencing to compare host responses across species and identify conserved pathways .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy data across different viral variants (e.g., Omicron vs. Delta)?

  • Methodological Answer : Conduct parallel in vitro challenges using clinical isolates of variants. Apply normalized metrics (e.g., fold-change in EC₅₀ relative to ancestral strains) to quantify variant susceptibility. Use structural modeling (cryo-EM) to map host-variant interactions and identify resistance mechanisms . Statistically analyze data using mixed-effects models to account for inter-experiment variability .

Q. What strategies can mitigate confounding factors in this compound’s combination therapy studies with other antivirals?

  • Methodological Answer : Employ factorial design experiments to test pairwise drug interactions. Calculate synergy scores (e.g., Bliss independence or Loewe additivity models) and validate with mechanistic studies (e.g., transcriptomic profiling). Control for off-target effects via CRISPR-Cas9 knockout of non-host targets .

Q. How can researchers address discrepancies in this compound’s dose-response relationships between 2D cell cultures and 3D organoid models?

  • Methodological Answer : Optimize organoid culture conditions (e.g., air-liquid interface for lung models) to better mimic in vivo microenvironments. Use single-cell RNA-seq to compare cellular heterogeneity and drug penetration dynamics. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose disparities .

Q. What analytical frameworks are optimal for assessing this compound’s long-term host cell effects post-treatment?

  • Methodological Answer : Implement longitudinal multi-omics (proteomics, metabolomics) to track residual host responses. Use network analysis (e.g., weighted gene co-expression networks) to identify persistent pathway alterations. Validate findings with functional assays (e.g., mitochondrial stress tests) .

Q. Methodological Considerations Table

Research Stage Key Tools Validation Criteria References
In vitro screeningqPCR, immunofluorescence, EC₅₀/CC₅₀≥3-fold viral load reduction vs. controls
In vivo translationPK/PD modeling, scRNA-seqCorrelation coefficient (R²) >0.8
Combination therapyBliss/Loewe synergy modelsSynergy score >20% with p<0.05
Mechanistic validationCRISPR-Cas9, cryo-EMRescue of phenotype in knockout models

Propiedades

IUPAC Name

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZLLQJYRSZIS-LXNNNBEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H87N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1110.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137219-37-5
Record name Plitidepsin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plitidepsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PLITIDEPSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.